Boc-2-クロロ-L-フェニルアラニン

説明

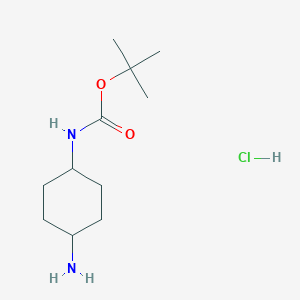

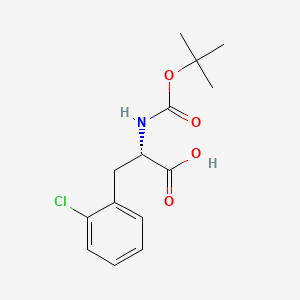

Boc-2-chloro-L-phenylalanine is a derivative of the amino acid phenylalanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and a chlorine atom is substituted on the phenyl ring. This compound is of interest in the field of synthetic chemistry, particularly in the synthesis of peptides and peptide-based compounds, due to its potential to improve binding potency, chemical and biological stability, and pharmacokinetic characteristics .

Synthesis Analysis

The synthesis of Boc-protected phenylalanine derivatives, such as N-Boc-4-Aminomethyl-L-phenylalanine, involves multiple steps including Pd-catalyzed carbonylation and catalytic reduction, which are crucial for successful reactions . Similarly, the synthesis of Boc-L-methylphenylalanines from Boc-diethyl malonate and methyl benzylbromide has been reported, with the racemic mixtures being separated into optical isomers using enzymes such as subtilisin . These methods highlight the importance of protecting groups and the use of catalysis in the synthesis of Boc-protected amino acids.

Molecular Structure Analysis

The molecular structure of Boc-protected amino acids has been studied using crystallography. For instance, the structure of t-Boc-glycyl-L-phenylalanine has been determined, revealing a trans planar peptide unit nearly perpendicular to the plane containing the urethane moiety, and specific backbone torsion angles that define the conformation of the peptide . Although the exact structure of Boc-2-chloro-L-phenylalanine is not provided, similar analytical techniques can be applied to determine its conformation and structural characteristics.

Chemical Reactions Analysis

Boc-protected amino acids are used in peptide synthesis due to their ability to undergo chemical reactions that form peptide bonds while protecting the amino group. The Boc group can be removed under acidic conditions, allowing for the amino group to participate in subsequent reactions. The synthesis of 4-phosphono(difluoromethyl)-D,L-phenylalanine and its derivatives, which are used for solid-phase synthesis of peptides, demonstrates the versatility of Boc-protected amino acids in forming nonhydrolyzable phosphotyrosyl peptide analogues .

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-protected amino acids are influenced by the presence of the Boc group and any substituents on the phenyl ring. These properties are crucial for the solubility, stability, and reactivity of the compounds in various solvents and reaction conditions. For example, the synthesis of a series of 4′-carboxamido N-Boc-2′,6′-dimethyl-L-phenylalanines is described to occur under mild reaction conditions and high chemical yields, indicating the impact of substituents on the phenyl ring on the synthesis efficiency .

科学的研究の応用

ペプチド合成

Boc-2-クロロ-L-フェニルアラニンは、ペプチド合成に使用されます . ペプチドは、生物学的機能において重要な役割を果たす、アミノ酸の短い鎖です。ペプチドは、治療薬、化粧品、栄養など、さまざまな分野で使用されています。

創薬

この化合物は、創薬においてさまざまな用途があります. 新しい薬剤を開発したり、既存の薬剤の有効性を高めたりするために使用できます。例えば、薬剤の構造を改変して、安定性、吸収性、標的化能力を高めるために使用できます。

プロテオミクス

プロテオミクスは、タンパク質、特にその構造と機能を大規模に研究する分野です。 Boc-2-クロロ-L-フェニルアラニンは、プロテオミクスにおいて、タンパク質相互作用の研究、潜在的な薬剤標的の特定、疾患メカニズムの理解に使用できます.

抗菌活性

Boc-2-クロロ-L-フェニルアラニンなどのフェニルアラニンの誘導体は、抗菌活性を示すことが明らかになっています . これらの誘導体は、特定の細菌や真菌の増殖を阻害することができるため、新しい抗菌剤の開発に向けた有望な候補となっています。

抗酸化活性

フェニルアラニンのいくつかの誘導体は、抗酸化活性を示すことが示されています . 抗酸化物質は、フリーラジカルによる損傷から細胞を保護するのに役立ちます。したがって、Boc-2-クロロ-L-フェニルアラニンは、抗酸化療法の開発に潜在的に使用できます。

キレート活性

フェニルアラニンの誘導体は、Fe2+イオンとの金属キレート配位子として作用できます . キレート剤は、水処理、食品保存、医薬品など、さまざまな用途で使用されています。

生物学的研究

Boc-2-クロロ-L-フェニルアラニンは、生物学的研究において、タンパク質や酵素の機能を理解するために使用できます . 例えば、酵素反応速度論やタンパク質-タンパク質相互作用の研究に使用できます。

溶解度研究

Boc-2-クロロ-L-フェニルアラニンのさまざまな溶媒における溶解度を研究することができます . この情報は、薬物送達や吸収に溶解度が影響を与える可能性のある医薬品など、さまざまな分野において重要です。

作用機序

Target of Action

Boc-2-chloro-L-phenylalanine, also known as Boc-Phe(2-Cl)-OH, is primarily used in peptide synthesis . The primary targets of this compound are the peptide chains that are being synthesized. It plays a crucial role in introducing the phenylalanine amino acid residue into the peptide chain, with a chlorine atom at the ortho position of the phenyl ring .

Mode of Action

The compound interacts with its targets (the peptide chains) through a process known as solid-phase peptide synthesis . In this process, the compound is added to a growing peptide chain, contributing its phenylalanine residue to the chain . The Boc group (tert-butoxycarbonyl) in the compound serves as a protective group for the amino group during the synthesis process .

Biochemical Pathways

The biochemical pathways affected by Boc-2-chloro-L-phenylalanine are those involved in peptide synthesis . The compound’s contribution to the peptide chain can influence the structure and function of the resulting peptide, potentially affecting various biological processes depending on the specific peptide being synthesized .

Pharmacokinetics

Like other similar compounds, its bioavailability, distribution, metabolism, and excretion would likely depend on factors such as its chemical properties, the route of administration, and the physiological characteristics of the organism .

Result of Action

The result of Boc-2-chloro-L-phenylalanine’s action is the successful incorporation of a 2-chloro-phenylalanine residue into a peptide chain . This can influence the properties of the resulting peptide, including its structure, stability, and biological activity .

Action Environment

The action of Boc-2-chloro-L-phenylalanine can be influenced by various environmental factors. For example, the efficiency of its incorporation into a peptide chain can be affected by the conditions of the synthesis process, such as the pH, temperature, and the presence of other reactants . Furthermore, the stability of the compound itself can be influenced by factors such as temperature and light .

Safety and Hazards

特性

IUPAC Name |

(2S)-3-(2-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUUQJNHCVFJMPU-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80921522 | |

| Record name | N-[tert-Butoxy(hydroxy)methylidene]-2-chlorophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80921522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

114873-02-8 | |

| Record name | N-[tert-Butoxy(hydroxy)methylidene]-2-chlorophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80921522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-L-phenylalanine, N-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。